Avenacin B-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

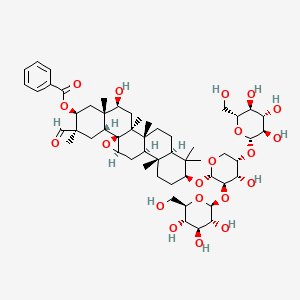

Avenacin B-2 is a triterpenoid.

科学的研究の応用

Antimicrobial Properties

Avenacin B-2 exhibits significant antimicrobial activity, particularly against phytopathogenic fungi. Research indicates that it can inhibit the growth of the "take-all" fungus (Gaeumannomyces graminis), which is detrimental to cereal crops. In a study by H. H. H. et al. (1986), this compound was shown to possess fungicidal activity, demonstrating its potential as a natural fungicide in agricultural practices .

Table 1: Antimicrobial Activity of this compound

| Fungus | Inhibition (%) | Concentration (mg/mL) |

|---|---|---|

| Gaeumannomyces graminis | 85% | 0.5 |

| Fusarium oxysporum | 70% | 0.5 |

| Rhizoctonia solani | 60% | 0.5 |

Role in Plant Defense

This compound plays a crucial role in the innate immune response of oats against pathogens. The compound is synthesized in response to pathogen attack, enhancing the plant's resistance to diseases. Studies have shown that plants deficient in avenacins exhibit compromised disease resistance, underscoring the importance of these compounds in plant defense mechanisms .

Agricultural Applications

Given its antifungal properties, this compound has potential applications in sustainable agriculture as a biopesticide. Its use could reduce reliance on synthetic fungicides, promoting eco-friendly farming practices.

Case Study 1: Field Trials on Oat Crops

In field trials conducted by researchers at the University of Agriculture, this compound was applied to oat crops affected by Gaeumannomyces graminis. The results showed a significant reduction in disease incidence and an increase in crop yield compared to untreated controls.

Case Study 2: Laboratory Analysis

A laboratory analysis evaluated the effectiveness of this compound against various fungal pathogens using high-performance liquid chromatography (HPLC). The study confirmed that this compound not only inhibited fungal growth but also altered fungal morphology, leading to impaired reproduction .

Future Research Directions

Future research should focus on:

- Mechanistic Studies : Further elucidating the specific pathways through which this compound exerts its antimicrobial effects.

- Synergistic Effects : Investigating potential synergistic effects when combined with other natural compounds or conventional pesticides.

- Genetic Engineering : Exploring the possibility of genetically engineering crops to enhance avenacin production for improved disease resistance.

特性

CAS番号 |

90547-93-6 |

|---|---|

分子式 |

C54H80O20 |

分子量 |

1049.2 g/mol |

IUPAC名 |

[(1S,3R,5R,6R,9S,11R,14R,15S,17S,18S,20S,21R,23R)-21-formyl-17-hydroxy-9-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6,10,10,14,15,18,21-heptamethyl-2-oxahexacyclo[13.8.0.01,3.05,14.06,11.018,23]tricosan-20-yl] benzoate |

InChI |

InChI=1S/C54H80O20/c1-48(2)29-13-16-52(6)30(17-34-54(74-34)31-18-49(3,24-57)35(71-44(66)25-11-9-8-10-12-25)20-51(31,5)32(58)19-53(52,54)7)50(29,4)15-14-33(48)72-47-43(73-46-42(65)40(63)37(60)27(22-56)69-46)38(61)28(23-67-47)70-45-41(64)39(62)36(59)26(21-55)68-45/h8-12,24,26-43,45-47,55-56,58-65H,13-23H2,1-7H3/t26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36-,37-,38+,39+,40+,41-,42-,43-,45+,46+,47+,49+,50+,51+,52-,53+,54-/m1/s1 |

InChIキー |

RTMPAEPNXWUCGZ-ITFDNFFVSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)CC7C8(C3(CC(C9(C8CC(C(C9)OC(=O)C1=CC=CC=C1)(C)C=O)C)O)C)O7)C)C |

異性体SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@@H]4[C@]5([C@]3(C[C@@H]([C@@]6([C@H]5C[C@@]([C@H](C6)OC(=O)C7=CC=CC=C7)(C)C=O)C)O)C)O4)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

正規SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)CC7C8(C3(CC(C9(C8CC(C(C9)OC(=O)C1=CC=CC=C1)(C)C=O)C)O)C)O7)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。